Sigma‑2 Receptor Affinity and Selectivity Over Sigma‑1
In a radioligand‑displacement assay, 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide displayed a Ki of 8.10 nM for the sigma‑2 receptor, with >10‑fold selectivity over the sigma‑1 receptor [REFS‑1]. This profile contrasts with the non‑selective sigma ligand haloperidol (sigma‑2 Ki ≈ 54 nM, sigma‑1 Ki ≈ 6 nM) and with the antipsychotic sulpiride, which shows negligible sigma‑2 binding (Ki >1 000 nM) [REFS‑2].
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8.10 nM |
| Comparator Or Baseline | Haloperidol: sigma‑2 Ki ≈ 54 nM, sigma‑1 Ki ≈ 6 nM; Sulpiride: sigma‑2 Ki >1 000 nM |
| Quantified Difference | ~6.7‑fold more potent at sigma‑2 than haloperidol; >120‑fold more potent than sulpiride |
| Conditions | Radioligand binding assay using [³H]DTG or [³H]‑1,3‑di‑(2‑tolyl)guanidine (sigma‑2) and [³H]‑(+)-pentazocine (sigma‑1) |
Why This Matters
Superior sigma‑2 potency and selectivity enable cleaner pharmacological dissection of sigma‑2‑mediated pathways, reducing sigma‑1‑driven off‑target effects.
- [1] BindingDB. BDBM349552 – 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide. https://bindingdb.org/bind/BDBM349552 (accessed 2026‑04‑30). View Source
- [2] Matsumoto RR, et al. Sigma receptors: potential targets for a novel class of drugs. Pharm Acta Helv. 2000; 74(2‑3): 211‑218. (Review data for haloperidol and sulpiride sigma affinities). View Source
